3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester

Integrin binding Peptidomimetic Stereochemical differentiation

Peptide chemists targeting αvβ3 integrin face a binary stereochemical requirement: the (R)-enantiomer (CAS 942153-03-9) binds with IC₅₀ = 48.0 nM, while the (S)-form is biologically silent. This Fmoc-protected morpholine building block is fully validated for automated Fmoc-SPPS with real-time UV-monitored deprotection at 301 nm and zero racemization by chiral HPLC. • (R)-enantiomer IC₅₀ = 48.0 nM (αvβ3); (S)-enantiomer: no measurable binding • Compatible with standard Fmoc-SPPS protocols; orthogonal to Boc/Cbz strategies • ≥99% HPLC purity; ship ambient, store at 2-8°C under inert atmosphere

Molecular Formula C20H18NO5-
Molecular Weight 352.4 g/mol
Cat. No. B12363253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester
Molecular FormulaC20H18NO5-
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]
InChIInChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/p-1
InChIKeyCJVIYWXADATNKP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Morpholine Carboxylic Acid: Chemical Identity and Procurement Profile


3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester (synonyms: Fmoc-morpholine-3-carboxylic acid, Fmoc-2-carboxymorpholine, Fmoc-Cop-OH) is a chiral heterocyclic amino acid derivative belonging to the class of Fmoc-protected morpholine carboxylic acids . It features a morpholine ring bearing a free carboxylic acid at the 3-position and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the ring nitrogen, with molecular formula C₂₀H₁₉NO₅ and molecular weight 353.37 g/mol . The compound exists as two enantiomers: the (S)-form (CAS 281655-37-6) and the (R)-form (CAS 942153-03-9), with the racemic (R,S)-mixture assigned CAS 204320-51-4 [1]. It is primarily utilized as a conformationally constrained building block in solid-phase peptide synthesis (SPPS) and peptidomimetic chemistry, where the morpholine scaffold serves as a proline surrogate with distinct conformational properties [2].

Why Generic Substitution Is Scientifically Unreliable


Substituting this compound with a closely related analog—such as the Boc-protected morpholine-3-carboxylic acid (CAS 783350-37-8), the Cbz-protected variant, a different heterocyclic core (piperidine, thiomorpholine), or the opposite enantiomer—introduces scientifically consequential and quantifiable divergences [1]. First, enantiomeric configuration at the morpholine 3-position is a binary determinant of biological activity: D-morpholine-containing RGD cyclopentapeptides bind αvβ3 integrin with nanomolar affinity, whereas L-morpholine-containing counterparts show no measurable binding [2]. Second, the Fmoc group's base-lability (20% piperidine/DMF, t₁/₂ ≈ 2–10 min) is orthogonal to Boc (acid-labile, TFA) and Cbz (hydrogenolysis), meaning the choice of protecting group dictates the entire synthetic strategy, resin compatibility, and downstream deprotection sequence [3]. Third, the morpholine ring imposes a specific chair-type conformational constraint with distinct φ/ψ dihedral angles compared to pyrrolidine (proline) or piperidine cores, directly affecting the secondary structure and receptor presentation of the resulting peptidomimetic [4]. These three factors—stereochemistry, protecting group chemistry, and scaffold geometry—are not interchangeable parameters; they are fundamental determinants of synthetic outcome and biological function.

Quantitative Differentiation Evidence Against Closest Analogs


Enantiomer-Dependent αvβ3 Integrin Binding Affinity

In a direct within-study comparison, D-morpholine-3-carboxylic acid (derived from the (R)-enantiomer of the target compound) incorporated into a c[RGDfX] cyclopentapeptide exhibited high-affinity binding to purified αvβ3 integrin (IC₅₀ = 48.0 ± 1.2 nM), whereas the corresponding L-morpholine-containing cyclopentapeptide showed no measurable binding to the same receptor [1][2]. This stereochemical binary switch—from nanomolar affinity to essentially null binding—was demonstrated using a solid-phase [¹²⁵I]echistatin competition assay with αvβ3 integrin isolated from human placenta [2]. The D-morpholine-based radiolabeled analog (¹²⁵I-3) further demonstrated in vivo tumor retention with a favorable tumor/background ratio in a melanoma xenograft model using hybrid small-animal Micro SPECT/CT imaging, and a significant reduction in uptake was observed upon competition with unlabeled ligand [2].

Integrin binding Peptidomimetic Stereochemical differentiation

Fmoc vs. Boc Protecting Group Orthogonality

The Fmoc protecting group on 3,4-morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester is removed under mild basic conditions (20% piperidine in DMF, 2 × 5–10 min at room temperature), whereas the Boc group on the closest commercial analog—(S)-4-Boc-morpholine-3-carboxylic acid (CAS 783350-37-8)—requires acidic conditions (typically 25–50% TFA in CH₂Cl₂) for removal [1]. This orthogonality is quantitative in practice: Fmoc cleavage proceeds via a β-elimination mechanism that generates dibenzofulvene (UV-active, λmax = 301 nm) enabling real-time deprotection monitoring, while Boc deprotection produces isobutylene gas and lacks an inherent chromophoric reporter [2]. Under standard SPPS conditions, the Fmoc group demonstrates >99% cleavage efficiency within 20 min total deprotection time, whereas acidolytic Boc removal simultaneously cleaves tert-butyl ester side-chain protections (e.g., tBu for Asp/Glu), destroying orthogonality [1]. The two protecting groups are therefore not functionally interchangeable when sequential or selective deprotection is required [3].

Solid-phase peptide synthesis Protecting group strategy Orthogonal deprotection

Commercial HPLC Purity Comparison

Across major commercial suppliers, the Fmoc-protected morpholine-3-carboxylic acid (racemic, CAS 204320-51-4) is routinely available at ≥99% purity by HPLC , with the enantiopure (S)-form (CAS 281655-37-6) offered at 97% purity by HPLC and the racemic mixture at >97.0% (HPLC) from TCI . In comparison, the Boc-protected analog—(S)-4-Boc-morpholine-3-carboxylic acid (CAS 783350-37-8)—is typically offered at 95–98% purity (HPLC) across multiple vendors . The Fmoc compound's chromophoric fluorenyl group additionally enables direct UV quantification at 254 nm and 301 nm without derivatization, facilitating incoming quality control (QC) verification by the end user [1]. The Boc analog, lacking a strong UV chromophore, requires alternative detection methods (ELSD, CAD, or derivatization) for reliable purity assessment [2].

Chemical purity Quality control Procurement specification

Compatibility with Solid-Phase Peptide Synthesis

Enantiopure Fmoc-protected morpholine-3-carboxylic acid demonstrated full compatibility with standard Fmoc-SPPS protocols through the successful synthesis of a model tripeptide on solid phase [1]. The optical purity of both enantiomers was confirmed by HPLC analysis of the corresponding amide derivatives obtained from coupling with chiral (S)-(−)-1-phenylethylamine, establishing that no racemization occurred during either the five-step synthetic preparation or the subsequent SPPS coupling steps [1]. While specific coupling yields for each amino acid addition were not reported as numerical values, the study explicitly established that the title Fmoc-amino acid is fully compatible with solid-phase peptide synthesis [1]. In contrast, the Boc-protected morpholine-3-carboxylic acid is incompatible with Fmoc-SPPS resins and requires Boc-SPPS conditions involving hazardous HF cleavage, limiting its applicability in modern peptide synthesis workflows [2]. The thiomorpholine analog—prepared and evaluated as a thrombin inhibitor core replacement by Blizzard et al.—exhibited different conformational properties and protease selectivity profiles (Ki = 1.1 nM for thrombin, with >13,600-fold selectivity over factor VIIa), demonstrating that even single-atom heterocyclic substitutions (O → S) produce pharmacologically distinct outcomes [3].

Solid-phase peptide synthesis Coupling efficiency Peptidomimetic chemistry

Radiochemical Yield in Molecular Imaging Probe Synthesis

The D-morpholine-3-carboxylic acid-containing RGD cyclopentapeptide (derived from the (R)-enantiomer of the target compound) was radioiodinated using Na¹²⁵I and chloramine-T as oxidizing reagent in PBS, achieving a radiochemical yield of 78% for the monoiodinated product ¹²⁵I-3 after preparative HPLC purification [1]. This yield was obtained with a 125I-to-peptide molar ratio of 1:18, and the radiolabeled product demonstrated sufficient specific activity for in vivo Micro SPECT/CT imaging of αvβ3-positive melanoma xenografts in mice [1]. In contrast, the corresponding L-morpholine-based peptide, lacking integrin binding affinity, would yield a radiolabeled probe with no target-specific retention, rendering it unsuitable for imaging applications [1][2]. The unlabeled monoiodinated peptide 3 (non-radioactive) was obtained in 32% isolated yield (4.7 mg) using the same procedure with NaI at 1:1 molar ratio [1].

Molecular imaging Radiolabeling Angiogenesis

High-Value Application Scenarios


Integrin-Targeted Peptidomimetic Drug Discovery

Research programs developing αvβ3 or αvβ5 integrin ligands should prioritize the D-morpholine (R)-enantiomer of this compound (CAS 942153-03-9). As demonstrated by Cini et al. (2009) and Bianchini et al. (2012), D-morpholine-containing RGD cyclopentapeptides exhibit nanomolar integrin binding (IC₅₀ = 48.0 ± 1.2 nM), while L-morpholine-containing counterparts show no measurable binding [1][2]. The (R)-enantiomer is therefore the only viable choice for integrin-targeted peptidomimetics incorporating a morpholine scaffold, and procurement of the incorrect enantiomer constitutes a critical workflow failure with binary consequences for target engagement [1].

Fmoc-SPPS Automated Synthesis of Peptidomimetic Libraries

The Fmoc-protected morpholine-3-carboxylic acid is the appropriate building block for automated Fmoc-SPPS peptide synthesizers. Sladojevich et al. (2007) experimentally validated full compatibility with solid-phase peptide synthesis through successful model tripeptide construction, with no racemization detected by chiral HPLC [3]. The Fmoc group enables real-time deprotection monitoring via UV absorbance at 301 nm (dibenzofulvene-piperidine adduct), and its base-lability is orthogonal to acid-labile side-chain protecting groups (tBu, Boc, Trt), permitting standard SPPS protocols without modification [4]. The Boc-protected analog (CAS 783350-37-8) would necessitate a fundamentally different Boc-SPPS workflow with hazardous HF cleavage, making it incompatible with modern Fmoc-based synthesizer platforms [5].

Molecular Imaging Probe Development for Angiogenesis

For SPECT imaging probe development targeting αvβ3-positive tumors, the D-morpholine (R)-enantiomer of this compound enables efficient radioiodination. Bianchini et al. (2012) reported a 78% radiochemical yield for monoiodinated ¹²⁵I-labeled morpholine-containing RGD cyclopentapeptide, with sufficient specific activity for in vivo Micro SPECT/CT imaging of melanoma xenografts in mice [2]. The labeled probe demonstrated tumor-specific retention with a favorable tumor/background ratio, and competitive displacement by unlabeled ligand confirmed target specificity [2]. Procurement specifications should require the (R)-enantiomer with ≥99% HPLC purity to ensure reproducible radiolabeling efficiency and minimize cold impurities that would compete for the integrin binding site .

Medicinal Chemistry Scaffold-Hopping Campaigns

In structure-activity relationship (SAR) studies exploring heterocyclic core replacements, 3,4-morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester serves as the morpholine reference point. Blizzard et al. (2014) demonstrated that replacing the pyrrolidine core of a direct thrombin inhibitor with morpholine, thiomorpholine, and other heterocycles produced distinct activity and selectivity profiles: the thiomorpholine analog exhibited Ki = 1.1 nM for thrombin (comparable to pyrrolidine Ki = 1.5 nM) but with >13,600-fold selectivity over factor VIIa [6]. These data establish that single-atom heterocyclic substitutions produce pharmacologically non-interchangeable outcomes, justifying systematic procurement of each heterocyclic building block for comprehensive SAR exploration [6].

Quote Request

Request a Quote for 3,4-Morpholinedicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.